

Application Notes and Protocols for L-165,041 in Chronic Studies

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Compound of Interest

Compound Name: L-165041

Cat. No.: B1673701

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Introduction

L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR δ). PPAR δ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cellular proliferation. Due to its multifaceted biological activities, L-165,041 has been investigated in various chronic disease models, including metabolic disorders, atherosclerosis, and neurodegenerative diseases. These application notes provide a comprehensive overview of the use of L-165,041 in chronic in vivo studies, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Data Presentation: L-165,041 in Chronic Studies

The following table summarizes the available data on the chronic administration of L-165,041 in different animal models. This information is intended to provide a comparative overview to aid in the design of future studies.

Animal Model	Disease Model	Treatment Duration	Dosage	Route of Administration	Key Findings
LDLR ^{-/-} Mice	Western Diet-Induced Hepatic Steatosis	16 weeks	5 mg/kg/day	Oral (in diet)	Reduced hepatic lipid accumulation and inflammation. [1]
Sprague-Dawley Rats	Carotid Artery Injury (Atherosclerosis Model)	Not specified	Not specified	Osmotic Pump	Decreased neointima formation. [2]
db/db Mice	Type 2 Diabetes	Not specified in chronic studies	Not specified in chronic studies	Not specified in chronic studies	Raises plasma cholesterol levels. [3]
Mouse/Rat	Cerebral Infarction and Parkinson's Disease Models	Not specified in chronic studies	Not specified in chronic studies	Not specified in chronic studies	Exhibits neuroprotective effects. [3]

Experimental Protocols

Protocol 1: Chronic Oral Administration of L-165,041 in a Mouse Model of Hepatic Steatosis

This protocol is based on a study investigating the effects of L-165,041 on Western diet-induced fatty liver in LDL receptor-deficient (LDLR^{-/-}) mice.
[\[1\]](#)

1. Animal Model:

- Male LDLR^{-/-} mice, 8-12 weeks of age.

2. Diet and Treatment:

- House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to a Western-type diet (containing 21% fat and 0.15% cholesterol).
- Prepare the L-165,041-containing diet by incorporating the compound into the Western diet feed to achieve a final concentration that delivers a dose of 5 mg/kg/day. The vehicle control diet should contain the same base feed with the vehicle (e.g., 0.1N NaOH) used to dissolve L-165,041.[1]
- Administer the respective diets to the treatment and control groups for 16 weeks.

3. In Vivo Monitoring:

- Monitor body weight and food intake weekly.
- At the end of the 16-week treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, triglycerides) and markers of liver function.
- Euthanize the animals and harvest the liver for histological analysis (e.g., H&E staining, Oil Red O staining for lipid accumulation) and gene expression analysis.

4. Endpoint Analysis:

- Histology: Quantify the degree of hepatic steatosis and inflammation.
- Gene Expression Analysis (qRT-PCR): Analyze the expression of genes involved in lipid metabolism and inflammation in liver tissue. Key target genes include PPAR δ , PPAR γ , apolipoprotein B (ApoB), interleukin-1 β (IL-1 β), interleukin-6 (IL-6), lipoprotein lipase (LPL), and ATP-binding cassette transporter G1 (ABCG1).[1]

Protocol 2: Preparation of L-165,041 for In Vivo Administration

The solubility of L-165,041 can be challenging. The following are suggested vehicle formulations for preparing L-165,041 for in vivo administration. It is crucial to perform small-

scale solubility tests before preparing a large batch.

Option A: Corn Oil-Based Vehicle (for oral or intraperitoneal administration)[4]

- Prepare a stock solution of L-165,041 in DMSO.
- For the final formulation, add the DMSO stock to corn oil to achieve the desired final concentration of L-165,041 and a final DMSO concentration of 10% or less.
- Vortex thoroughly to ensure a uniform suspension.

Option B: Aqueous-Based Vehicle (for oral or intraperitoneal administration)[4]

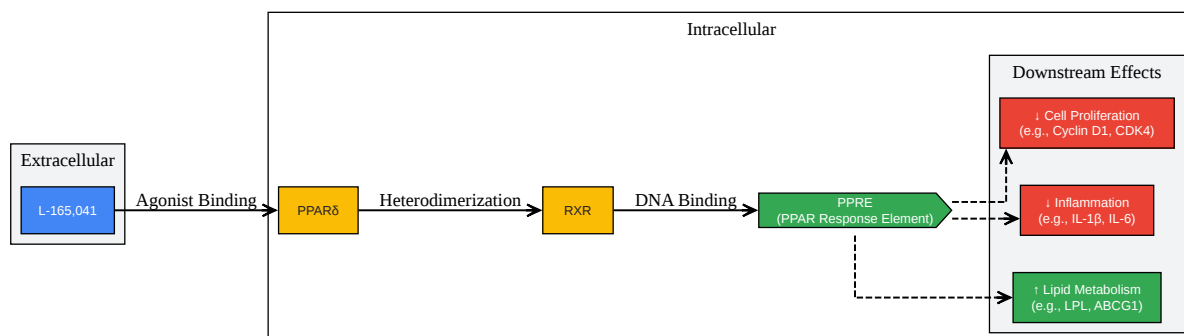
- Prepare a stock solution of L-165,041 in DMSO.
- Sequentially add the following solvents, mixing well after each addition:
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- The final concentration of DMSO should be 10% or less.

Important Considerations:

- Always prepare fresh solutions for administration.
- If precipitation occurs, gentle warming and sonication may aid in dissolution.
- The choice of vehicle should be appropriate for the route of administration and the specific animal model.

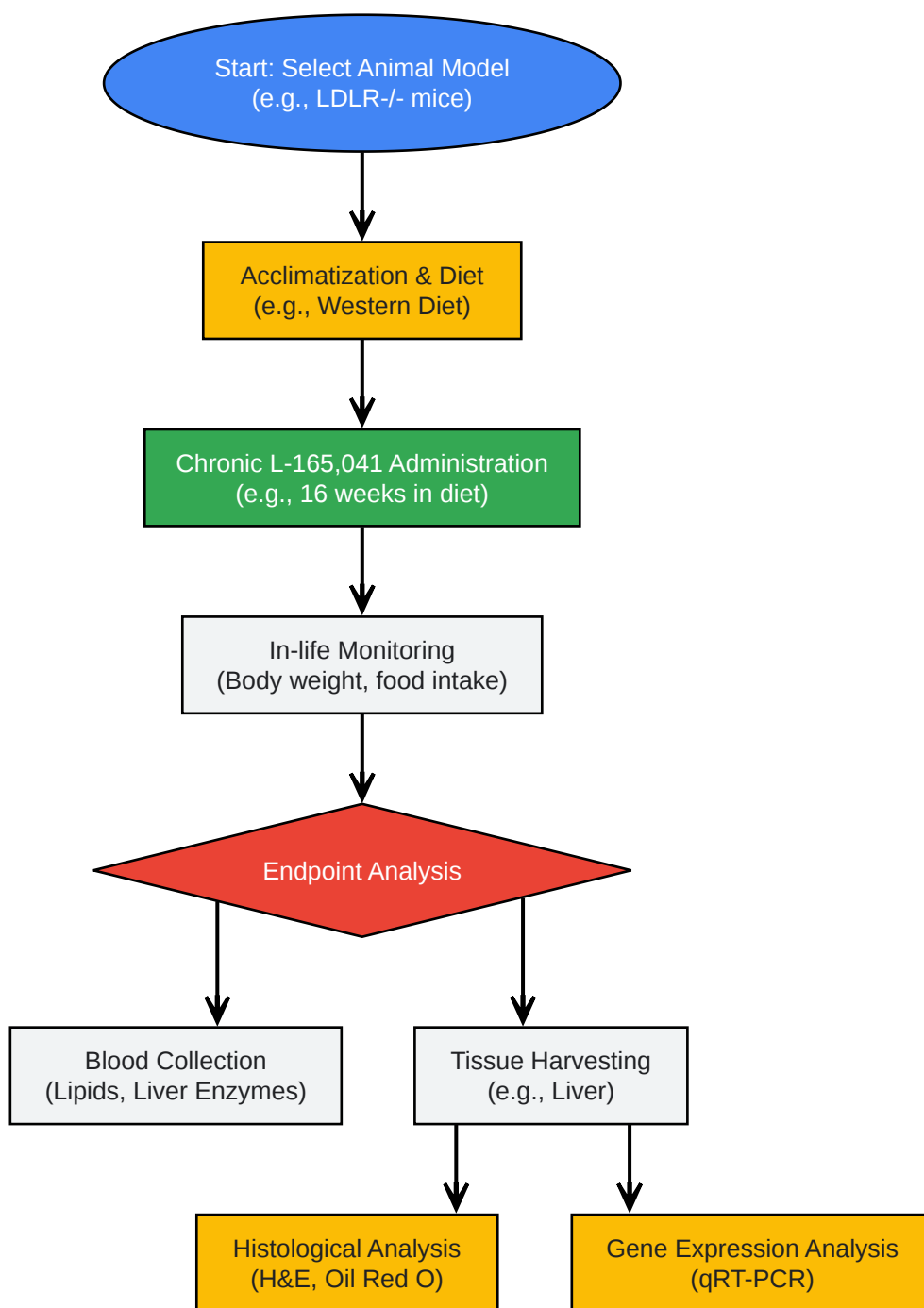
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: L-165,041 signaling pathway.



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Caption: General workflow for a chronic L-165,041 study.

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References

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